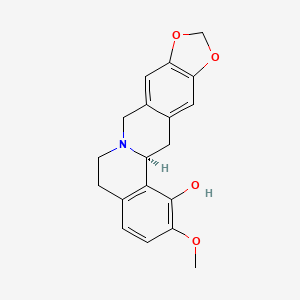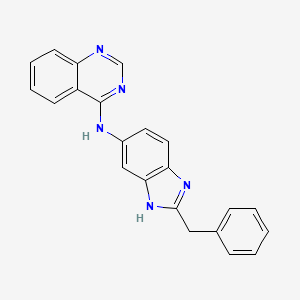
Ischemin sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ischemin is a potent CBP bromodomain inhibitor. Schemin alters post-translational modifications on p53 and histones, inhibits p53 interaction with CBP and transcriptional activity in cells, and prevents apoptosis in ischemic cardiomyocytes.
Aplicaciones Científicas De Investigación
Sodium MRI in Stroke Research : Sodium MRI, a non-invasive method, is effectively used to study physiological metabolism in vivo, especially in stroke research. It has proven beneficial in observing sodium signal variations in the brain following ischemic strokes, providing crucial insights into cell viability (Lee et al., 2013).
Mitochondrial Damage in Heart Ischemia : Sodium accumulation during ischemia leads to mitochondrial damage in rat hearts. Understanding this sodium overload is crucial in the genesis of ischemia/reperfusion injury, providing potential pathways for therapeutic interventions (Iwai et al., 2002).
Sodium 23 Magnetic Resonance Imaging : This imaging technique has been successfully used for detecting and assessing cerebral ischemia in rats. It highlights the role of sodium in understanding brain edema and ischemic damage, which is crucial for developing better treatment strategies (Moseley et al., 1985).
Cardioprotective Mechanisms : Research on compounds like salvianic acid A sodium highlights its cardioprotective effects in myocardial infarction models. This study sheds light on the molecular mechanisms by which such sodium-based compounds can protect against myocardial injury (Jia et al., 2019).
Kidney Ischemia/Reperfusion Injury : Sodium imbalance is also a key factor in kidney ischemia/reperfusion injury. Treatments targeting sodium transporters and aquaporins in the kidney have shown potential in preventing such injuries (Gong et al., 2004).
Sodium-Hydrogen Exchange in Cardiac Ischemia : Sodium-hydrogen exchange plays a significant role in ischemia-reperfusion injury. Understanding the timing and dosage of sodium-hydrogen exchange inhibitors can be crucial for treating reperfusion injury (Hurtado & Pierce, 2001).
Neuroprotective Effects in Cerebral Ischemia : Sodium danshensu has shown neuroprotective effects against cerebral ischemic/reperfusion injury in rats. This study provides insights into the potential mechanism of sodium-based compounds in inhibiting apoptosis through the PI3K/Akt signaling pathway (Guo et al., 2015).
Propiedades
Nombre del producto |
Ischemin sodium |
|---|---|
Fórmula molecular |
C15H16N3NaO4S |
Peso molecular |
357.36 |
Nombre IUPAC |
5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium |
InChI |
InChI=1S/C15H17N3O4S.Na/c1-8-4-10(3)15(23(20,21)22)7-12(8)17-18-13-5-9(2)14(19)6-11(13)16;/h4-7,19H,16H2,1-3H3,(H,20,21,22);/q;+1/p-1/b18-17+; |
Clave InChI |
ZTDQQIATQGCZBV-ZAGWXBKKSA-M |
SMILES |
O=S(C1=CC(/N=N/C2=CC(C)=C(O)C=C2N)=C(C)C=C1C)([O-])=O.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ischemin sodium salt; J28; J-28; J 28. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B1192781.png)

